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molecular formula C17H21NO3 B134716 (R)-Etodolac CAS No. 87226-41-3

(R)-Etodolac

Cat. No. B134716
M. Wt: 287.35 g/mol
InChI Key: NNYBQONXHNTVIJ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811558

Procedure details

Racemic etodolac (1148 g) and N-methylglucamine (780.8 g) in ethanol (6.4 litres) were heated to 70° C. with stirring. The solution was cooled to 45° C. and then seeded with crystals of 100% ee (R)-etodolac meglumine salt and the mixture allowed to crystallise for 5 hours. The solid was filtered to provide (R)-etodolac (610 g, 86.4% ee) which could be recycled to racemic etodolac following the procedure in Example 2 below.
Quantity
1148 g
Type
reactant
Reaction Step One
Quantity
780.8 g
Type
reactant
Reaction Step One
Quantity
6.4 L
Type
solvent
Reaction Step One
[Compound]
Name
(R)-etodolac meglumine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]3[CH2:12][CH2:13][O:14][C:15]([CH2:18][C:19]([OH:21])=[O:20])([CH2:16][CH3:17])[C:10]=3[NH:9][C:8]=12.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>C(O)C>[CH3:1][CH2:2][C:3]1[C:8]2[NH:9][C:10]3[C@:15]([CH2:18][C:19]([OH:21])=[O:20])([CH2:16][CH3:17])[O:14][CH2:13][CH2:12][C:11]=3[C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1148 g
Type
reactant
Smiles
CCC=1C=CC=C2C1NC3=C2CCOC3(CC)CC(=O)O
Name
Quantity
780.8 g
Type
reactant
Smiles
CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
6.4 L
Type
solvent
Smiles
C(C)O
Step Two
Name
(R)-etodolac meglumine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallise for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered

Outcomes

Product
Name
Type
product
Smiles
CCC1=CC=CC2=C1NC3=C2CCO[C@]3(CC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 610 g
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05811558

Procedure details

Racemic etodolac (1148 g) and N-methylglucamine (780.8 g) in ethanol (6.4 litres) were heated to 70° C. with stirring. The solution was cooled to 45° C. and then seeded with crystals of 100% ee (R)-etodolac meglumine salt and the mixture allowed to crystallise for 5 hours. The solid was filtered to provide (R)-etodolac (610 g, 86.4% ee) which could be recycled to racemic etodolac following the procedure in Example 2 below.
Quantity
1148 g
Type
reactant
Reaction Step One
Quantity
780.8 g
Type
reactant
Reaction Step One
Quantity
6.4 L
Type
solvent
Reaction Step One
[Compound]
Name
(R)-etodolac meglumine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]3[CH2:12][CH2:13][O:14][C:15]([CH2:18][C:19]([OH:21])=[O:20])([CH2:16][CH3:17])[C:10]=3[NH:9][C:8]=12.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O>C(O)C>[CH3:1][CH2:2][C:3]1[C:8]2[NH:9][C:10]3[C@:15]([CH2:18][C:19]([OH:21])=[O:20])([CH2:16][CH3:17])[O:14][CH2:13][CH2:12][C:11]=3[C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1148 g
Type
reactant
Smiles
CCC=1C=CC=C2C1NC3=C2CCOC3(CC)CC(=O)O
Name
Quantity
780.8 g
Type
reactant
Smiles
CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
6.4 L
Type
solvent
Smiles
C(C)O
Step Two
Name
(R)-etodolac meglumine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallise for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered

Outcomes

Product
Name
Type
product
Smiles
CCC1=CC=CC2=C1NC3=C2CCO[C@]3(CC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 610 g
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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